molecular formula C17H23ClFNO3 B5541735 (3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol

(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol

Cat. No. B5541735
M. Wt: 343.8 g/mol
InChI Key: VRYPQQSHZOYNGQ-SJKOYZFVSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to (3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol, involves complex chemical reactions that can include nucleophilic substitution, ring closure methods, and specific modifications to introduce various functional groups. Schmitt et al. (2013) described diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols, which could be related to the synthesis process of the targeted compound through the control of C3-C4 relative stereochemistry and subsequent fluorination steps (Schmitt, Brown, & Perrio, 2013).

Molecular Structure Analysis

Molecular structure analysis involves the examination of the compound's conformation, bond lengths, angles, and overall 3D arrangement. Studies similar to the synthesis and characterization of piperidinium hydrochlorides by Yang et al. (2009) provide insights into the molecular structure through techniques like X-ray crystallography and DFT calculations, which can be applied to understand the structure of (3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol (Yang et al., 2009).

Chemical Reactions and Properties

The compound's reactivity and the types of chemical reactions it can undergo, including its interactions with various reagents and conditions, are crucial for its application in synthesis and modification. The work by Katoch-Rouse and Horti (2003) on nucleophilic fluorination provides an example of how specific functional groups in a molecule can react under certain conditions, which is relevant for understanding the chemical behavior of our target compound (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and crystalline structure, are essential for the compound's handling and application in various fields. The study of compounds with similar structural features, as seen in the work by Arulraj et al. (2019), provides valuable data on these properties through crystal structure and DFT calculations (Arulraj et al., 2019).

Chemical Properties Analysis

The chemical properties include reactivity, stability under various conditions, and the compound's behavior in different chemical environments. Research on similar piperidine derivatives, like those synthesized by Mohanraj and Ponnuswamy (2018), can shed light on the N-acylation reactions, conformational preferences, and potential biological activities, which are relevant for understanding the chemical properties of our target compound (Mohanraj & Ponnuswamy, 2018).

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to "(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol" focuses on their synthesis and stereochemistry. For instance, Mohanraj and Ponnuswamy (2018) synthesized N-acyl derivatives of t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones, providing insights into their structural preferences and stereochemical aspects. These studies are foundational for understanding the chemical properties and potential applications of such compounds (Mohanraj & Ponnuswamy, 2018).

Biological Activities and Therapeutic Potential

Several studies have investigated the biological activities of compounds related to "(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol." Notably, compounds with structural similarities have shown varied biological activities, including anti-bacterial and anti-fungal properties, suggesting potential therapeutic applications. For example, Kucukoglu et al. (2015) evaluated the cytotoxicity of 4-piperidinol derivatives against human hepatoma and breast cancer cell lines, highlighting the potential for cancer therapy (Kucukoglu, Mete, Cetin-Atalay, & Gul, 2015).

DNA Binding Studies

The interaction with DNA is another significant area of research for compounds related to "(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol." Mohanraj and Ponnuswamy's study also explored the DNA binding properties of their synthesized compounds, indicating their potential in drug design and development for targeting specific DNA sequences or structures (Mohanraj & Ponnuswamy, 2018).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. This is particularly relevant for compounds used in medicine or biology .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential uses, and risks. This could also include research into more efficient synthesis methods or safer alternatives .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClFNO3/c1-12-11-20(8-6-17(12,22)7-9-23-2)16(21)10-13-14(18)4-3-5-15(13)19/h3-5,12,22H,6-11H2,1-2H3/t12-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYPQQSHZOYNGQ-SJKOYZFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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